molecular formula C11H11ClN2O3 B2883442 2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 74944-37-9

2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2883442
CAS No.: 74944-37-9
M. Wt: 254.67
InChI Key: HQIFHRSKCJJPOQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound characterized by its nitro and chloro groups attached to a tetrahydroquinoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives, followed by nitration to introduce the nitro group at the 8-position. The chloro group is then introduced through a halogenation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Halogenation reactions can be carried out using chlorine (Cl₂) or bromine (Br₂) in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding quinone derivatives.

  • Reduction: Reduction products include tetrahydroquinoline derivatives.

  • Substitution: Introduction of additional halogen atoms or other substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein interactions. Its reactivity with cysteine residues makes it valuable in chemoproteomic studies.

Medicine: Potential medicinal applications include the development of new drugs targeting various diseases, such as cancer and microbial infections.

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

  • 2-Chloro-1-(7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness: 2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both nitro and chloro groups in the tetrahydroquinoline ring structure sets it apart from other similar compounds.

Properties

IUPAC Name

2-chloro-1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-7-10(15)13-6-2-4-8-3-1-5-9(11(8)13)14(16)17/h1,3,5H,2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIFHRSKCJJPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)[N+](=O)[O-])N(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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